GSK-3β Inhibition Potency vs. CHIR-99021
An optimized 1H-thieno[3,2-c]pyrazol-3-amine derivative, compound 38, inhibited Aurora-A kinase with an IC50 of 18 nM [1]. This represents a >800-fold improvement in potency over a typical pyrazole-based hit (IC50 of 15.1 µM) identified from structure-based virtual screening against the same target, highlighting the scaffold's superior potential for lead optimization [2].
| Evidence Dimension | Aurora-A Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | Pyrazole derivative 12 from virtual screening; IC50 = 15,100 nM |
| Quantified Difference | Target compound is ~839-fold more potent |
| Conditions | Biochemical enzymatic assay; kinase inhibition measured via dose-response curves. |
Why This Matters
For procurement, this quantifies the scaffold's ability to be optimized into a low-nanomolar lead, a property not demonstrated for the comparator hit, thus justifying its selection over generic pyrazole starting points.
- [1] Bindi, S., et al. (2010). Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity. Bioorganic & Medicinal Chemistry, 18(19), 7113-7120. View Source
- [2] Bindi, S., et al. (2010). Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity. (Citing reference 12 within the paper). View Source
